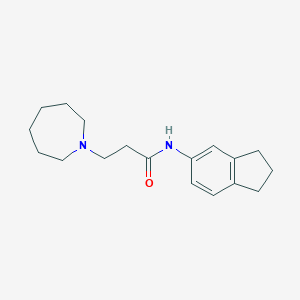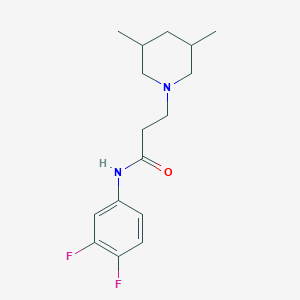
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a phenylpropenyl group and a propanamide chain attached to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject in fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(E)-3-phenyl-2-propenyl]piperazine. This can be achieved by reacting piperazine with cinnamaldehyde under basic conditions to form the desired piperazine derivative.
-
Attachment of the Propanamide Chain: : The next step involves the acylation of the piperazine intermediate with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the 3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propanamide intermediate.
-
Final Coupling with Dimethylphenyl Group: : The final step is the coupling of the intermediate with 2,5-dimethylaniline. This can be achieved through a nucleophilic substitution reaction, where the amine group of 2,5-dimethylaniline attacks the carbonyl carbon of the propanamide intermediate, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylpropenyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the phenylpropenyl group.
Reduction: Alcohol derivatives of the propanamide chain.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to proteins and nucleic acids, making it useful in studying enzyme mechanisms and DNA interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its piperazine ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylpropenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dimethylphenyl)-3-(2-furyl)-2-propenamide
- N-(2,6-dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to its combination of a piperazine ring and a phenylpropenyl group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H31N3O |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O/c1-20-10-11-21(2)23(19-20)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-22-7-4-3-5-8-22/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
Clé InChI |
SIFWVDUZFMMREL-RMKNXTFCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
SMILES isomérique |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248155.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)






![N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248174.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)
